Acetic acid;hexane-1,2-diol
Description
Properties
CAS No. |
22007-57-4 |
|---|---|
Molecular Formula |
C10H22O6 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
acetic acid;hexane-1,2-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-6(8)5-7;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
GLHQKFAUYACHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hexane 1,2 Diol and Its Acetic Acid Esters
Preparation of Hexane-1,2-diol Precursors
The journey to hexane-1,2-diol and its esters begins with the synthesis of suitable precursor molecules. These precursors are then subjected to further chemical transformations to yield the desired diol. The choice of synthetic route often depends on factors such as cost, efficiency, and environmental impact.
Oxidative Routes from Alkenes (e.g., 1-Hexene)
A predominant and extensively researched pathway to hexane-1,2-diol involves the oxidation of 1-hexene (B165129). guidechem.com This approach typically unfolds in two main stages: the epoxidation of 1-hexene to form 1,2-epoxyhexane (B74757) (also known as butyl ethylene (B1197577) oxide), followed by the hydrolysis of the epoxide to yield hexane-1,2-diol. guidechem.com
Several methods exist for the epoxidation of alkenes, with the choice of oxidant and catalyst playing a crucial role in the reaction's efficiency and selectivity. Common oxidants include hydrogen peroxide, organic peroxyacids, and even molecular oxygen. guidechem.com
Hydrogen Peroxide as an Oxidant: The use of hydrogen peroxide is an attractive option due to its relatively low cost and the production of water as the only byproduct. google.com In one patented method, reacting 1-hexene with hydrogen peroxide in the presence of a trivalent iron salt catalyst, such as iron(III) chloride or iron(III) p-toluenesulfonate, can produce high-purity 1,2-hexanediol (B41856) with a yield of up to 96%. google.com Another approach utilizes a solid acid catalyst, which avoids the use of organic solvents and simplifies the purification process. google.com
Other Oxidative Systems:
Organic Peroxyacids: These reagents are effective for epoxidation but can be hazardous and generate significant waste. guidechem.com
Molecular Oxygen: Catalytic systems using transition metals like palladium have been developed to utilize oxygen as the oxidant. For instance, using Pd(CH3CN)2Cl2 as a catalyst, 1-hexene can be oxidized at room temperature to generate 1,2-hexanediol with a 72% yield after hydrolysis. guidechem.com
Osmium Tetroxide: While highly efficient, with yields of up to 97% when used with co-oxidants like methylmorpholine oxide or potassium ferricyanide, the toxicity and high cost of osmium tetroxide limit its industrial applicability. guidechem.com
The table below summarizes various oxidative methods for synthesizing 1,2-hexanediol from 1-hexene.
Table 1: Oxidative Synthesis of 1,2-Hexanediol from 1-Hexene
| Oxidant | Catalyst | Key Features | Yield |
|---|---|---|---|
| Hydrogen Peroxide | Trivalent Iron Salt | High purity, simple distillation | 96% |
| Hydrogen Peroxide | Solid Acid Catalyst | No organic solvent, green process | >85% |
| Oxygen | Pd(CH3CN)2Cl2 | Room temperature reaction | 72% |
| Methylmorpholine Oxide | Osmium Tetroxide | High yield | up to 97% |
| Potassium Ferricyanide | Osmium Tetroxide/Chiral Ligand | Asymmetric dihydroxylation | 97% |
Reductive Synthesis Approaches
Reductive methods offer an alternative avenue for the synthesis of hexane-1,2-diol precursors. These approaches often start from more oxygenated precursors and employ reduction reactions to arrive at the diol.
One notable example involves the pinacol (B44631) coupling reaction, which facilitates the formation of 1,2-diols through the reductive coupling of two carbonyl compounds. While not a direct synthesis of hexane-1,2-diol from a simple precursor, this C-C bond-forming reaction is a powerful tool for creating the 1,2-diol moiety. organic-chemistry.org For instance, the selective cross pinacol-type coupling of two different aldehydes using low-valent titanium can produce unsymmetrical pinacols with good yields and diastereoselectivities. organic-chemistry.org
Another reductive strategy starts from biomass-derived levoglucosenone. This C6 oxygenated hydrocarbon can be hydrogenated in a two-step process to produce a mixture of products including 1,6-hexanediol (B165255) and 1,2-hexanediol. google.com The initial hydrogenation at a lower temperature forms an intermediate mixture containing 1,2,6-hexanetriol, which is then further hydrogenated at a higher temperature to yield the final diol products. google.com
Bio-based and Sustainable Synthesis Pathways
Increasing environmental concerns have spurred the development of bio-based and sustainable routes to valuable chemicals. The production of hexane-1,2-diol and its precursors from renewable resources is an active area of research.
One innovative approach utilizes microbial cell factories. For example, a two-stage process has been developed for the synthesis of 1,6-hexanediol from n-hexane. researchgate.net In the first stage, an engineered Escherichia coli strain converts n-hexane to 1,6-diacetoxyhexane (B1581304). researchgate.net In the second stage, a different engineered bacterium, Pseudomonas putida, hydrolyzes the diacetate to produce 1,6-hexanediol. researchgate.net While this specific example focuses on 1,6-hexanediol, the underlying principles of using engineered microbes to perform specific chemical transformations could be adapted for the synthesis of 1,2-hexanediol from suitable bio-based starting materials.
Another biocatalytic cascade process has been designed for the one-pot synthesis of 1,6-hexanediol from cyclohexane (B81311) using a consortium of three engineered E. coli cell modules. rsc.org This method operates under mild conditions and provides a promising alternative to traditional chemical synthesis. rsc.org
Furthermore, biomass-derived intermediates like 2,5-dimethylfuran (B142691) (DMF) can be hydrolyzed to produce 2,5-hexanedione (B30556), a precursor that could potentially be converted to a hexanediol. researchgate.net Research has shown that using a biphasic system with a mineral acid catalyst can achieve a high yield of 2,5-hexanedione from DMF. researchgate.net
Direct Esterification and Acetylation of Hexane-1,2-diol
Once hexane-1,2-diol is obtained, it can be converted to its acetic acid esters through esterification or acetylation reactions. These esters are valuable in various applications due to their modified physical and chemical properties compared to the parent diol.
Conventional Chemical Acetylation Protocols
Conventional acetylation of alcohols like hexane-1,2-diol typically involves reacting the diol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst.
For instance, the Woodward reaction provides a method for the synthesis of cis-1,2-diols by treating an alkene with iodine and silver acetate (B1210297) in acetic acid, followed by the addition of potassium hydroxide. quora.com While this is a method for diol synthesis, the use of silver acetate in acetic acid highlights a conventional approach to introducing acetate groups.
In a laboratory setting, the oxidation of a diol like 2-ethyl-1,3-hexanediol (B165326) can be carried out using household bleach (sodium hypochlorite) with glacial acetic acid as a catalyst. youtube.com While this is an oxidation reaction, it demonstrates the use of acetic acid in a reaction involving a diol. The subsequent workup often involves neutralizing the acetic acid with a base like sodium hydroxide. youtube.com
Catalytic Acetylation Systems
To improve the efficiency and selectivity of acetylation and reduce waste, various catalytic systems have been developed. These catalysts can be either homogeneous or heterogeneous and can facilitate the reaction under milder conditions.
The Friedel-Crafts acetylation is a classic example of a catalytic acylation reaction, although it is typically applied to aromatic compounds. byjus.com However, the principles of using a Lewis acid catalyst to activate the acetylating agent can be extended to the acetylation of alcohols.
For the formation of cis-1,2-diols, osmium tetroxide is often used in catalytic amounts along with a co-oxidant like hydrogen peroxide. youtube.com While this reaction primarily focuses on diol formation, it underscores the use of catalytic systems in reactions involving the functionalization of adjacent carbon atoms. The mechanism involves the formation of a cyclic osmate ester, which is then hydrolyzed to release the diol and regenerate the catalyst. youtube.comyoutube.com
The development of efficient catalytic systems for the direct acetylation of hexane-1,2-diol remains an area of interest for creating more sustainable and cost-effective production processes.
Regioselective Monoacetylation Strategies for Hexane-1,2-diol
Achieving selective monoacetylation of hexane-1,2-diol is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The primary challenge lies in differentiating between the primary (C-1) and secondary (C-2) hydroxyl groups. Both biocatalytic and chemocatalytic methods have been developed to address this challenge, offering distinct advantages in terms of selectivity, reaction conditions, and environmental impact.
Biocatalysis, particularly the use of lipases, has emerged as a powerful tool for the regioselective acylation of polyols. These enzymes can exhibit remarkable selectivity under mild reaction conditions, making them an attractive alternative to conventional chemical methods.
Lipases (EC 3.1.1.3) are widely employed for the regioselective acylation of diols, often favoring the primary hydroxyl group. This selectivity is attributed to the steric hindrance around the secondary hydroxyl group, which limits its access to the enzyme's active site. Candida antarctica lipase (B570770) B (CALB) is a frequently used biocatalyst for such transformations, demonstrating high efficiency in the monoacetylation of various diols. nih.govnih.govyoutube.com For instance, in the acylation of (hydroxyalkyl)phenols, CALB selectively acylates the alcoholic hydroxyl group over the phenolic one. nih.gov Similarly, Aspergillus niger lipase has been shown to exclusively form primary monoesters of various diol compounds with near-perfect regioselectivity. researchgate.netntu.edu.tw The enzyme's ability to differentiate between primary and secondary hydroxyl groups allows for the synthesis of the desired monoacetate with high purity. ntu.edu.tw
The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (in this case, hexane-1,2-diol) to yield the ester and regenerate the free enzyme. Vinyl acetate is a commonly used acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the equilibrium towards product formation.
The choice of enzyme and reaction medium significantly influences the outcome of biocatalytic reactions. Screening different lipases is a common strategy to identify the most effective catalyst for a specific substrate. Lipases from various sources, including Pseudomonas cepacia (now Burkholderia cepacia), Mucor miehei, and Rhizomucor miehei, have been successfully used for the monoacylation of diols. researchgate.netresearchgate.net
The reaction medium plays a crucial role in enzyme activity and stability. Organic solvents are often preferred for acylation reactions to minimize hydrolysis of the ester product. Non-polar solvents like hexane (B92381) and diisopropyl ether are commonly employed. researchgate.netnih.govdtu.dk The water activity (aw) of the reaction system is another critical parameter that needs to be optimized to ensure maximal enzyme performance. dtu.dknih.gov Molecular dynamics simulations have shown that lipases, like CALB, exhibit high stability in hexane, which correlates with higher enzymatic activity. nih.govnih.gov
Table 1: Comparison of Solvents for Lipase-Catalyzed Acylation
| Solvent | Enzyme Activity | Reference |
| Hexane | High | dtu.dk |
| Acetonitrile | Moderate | dtu.dk |
| Methyl tert-butyl ether (MTBE) | Moderate | dtu.dk |
| Diisopropyl ether | Effective | researchgate.net |
This table is generated based on findings from studies on lipase activity in various organic solvents.
The principle of microscopic reversibility implies that the regioselectivity observed in enzymatic acylation should also be reflected in the hydrolysis of the corresponding diester. Enzymatic hydrolysis of hexane-1,2-diyl diacetate can be employed as a strategy to obtain the monoacetate. Lipases that selectively acylate the primary hydroxyl group will preferentially hydrolyze the ester bond at the primary position of the diacetate.
Studies on the hydrolysis of diacetates of other diols, such as 2-aryl-2-butene-1,4-diyl diacetates, using porcine pancreas lipase (PPL) have demonstrated high regioselectivity, yielding the corresponding 4-hydroxy-2-butenyl acetates. researchgate.net Similarly, the digestion of mono- and dioleate esters of hexane-1,6-diol by pancreatic lipase shows a stepwise hydrolysis, where the diester is first hydrolyzed to a monoester. chempedia.infonih.govresearchgate.net This positional specificity is a key feature of many lipases and can be exploited for the controlled synthesis of monoesters. nih.gov
While biocatalysis offers significant advantages, chemocatalytic methods provide alternative routes for regioselective monoacetylation. These methods often rely on the use of specific catalysts that can differentiate between the hydroxyl groups based on their electronic or steric properties.
One notable example is the use of diarylborinic acid catalysts for the regioselective monoacylation of 1,2- and 1,3-diols. organic-chemistry.orgnih.govresearchgate.net This method has proven to be efficient and general, with operational simplicity that rivals traditional organotin-catalyzed reactions. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a tetracoordinate borinate complex with the diol, which then reacts with the acylating agent. organic-chemistry.orgnih.gov This approach has shown high selectivity for the primary hydroxyl group in various diols. organic-chemistry.org
Another strategy involves the use of cyanide to influence the regioselectivity of acylation in carbohydrate derivatives. nih.gov At low temperatures, the use of acetyl cyanide with a catalyst like DMAP can lead to the acylation of the thermodynamically less favored axial hydroxyl group in cis-1,2-diols. nih.gov This "cyanide effect" is attributed to dual hydrogen bonding that enhances the nucleophilicity of the targeted oxygen atom. nih.gov
Table 2: Chemocatalytic Methods for Regioselective Monoacylation of Diols
| Catalyst System | Selectivity | Reference |
| Diarylborinic Acid | High for primary hydroxyl | organic-chemistry.orgnih.govresearchgate.net |
| Acetyl Cyanide / DMAP | Favors axial hydroxyl in cis-1,2-diols | nih.gov |
This table summarizes key findings from research on chemocatalytic acylation of diols.
Biocatalytic Monoesterification
Diacetylation Pathways for Hexane-1,2-diol
The synthesis of hexane-1,2-diyl diacetate, where both hydroxyl groups are acetylated, is a more straightforward transformation compared to monoacetylation. This can typically be achieved by using an excess of the acetylating agent and a suitable catalyst.
A common method for the diacetylation of diols is the reaction with an excess of acetic anhydride in the presence of a base catalyst such as pyridine (B92270) or a solid acid catalyst. The reaction proceeds to completion, acetylating both the primary and secondary hydroxyl groups.
In a biocatalytic context, a two-stage process has been described for the synthesis of 1,6-diacetoxyhexane from n-hexane using genetically engineered E. coli. researchgate.net This demonstrates the feasibility of producing diacetates through microbial pathways. Although this example pertains to a different isomer, the enzymatic machinery, particularly alcohol acetyltransferases, could potentially be adapted for the diacetylation of hexane-1,2-diol. researchgate.net
The pyrolysis of cyclohexane-1,2-diol diacetate has been used as a method to prepare cyclohexadiene, indicating a potential synthetic application of such diacetates. chempedia.info
Biocatalytic Oxidation and Esterification for α,ω-Diacetoxyalkane Production
A promising and more direct route to α,ω-diacetoxyalkanes involves the use of whole-cell biocatalysts capable of both terminal oxidation of alkanes and subsequent esterification. This approach can potentially convert simple alkanes like n-hexane into valuable diol derivatives in a one-pot process.
Engineered strains of Pseudomonas putida and Escherichia coli have been developed for this purpose. researchgate.netwur.nl These microorganisms are equipped with the necessary enzymatic machinery to perform a cascade of reactions. The key enzymes in this process are typically a monooxygenase, which hydroxylates the terminal methyl groups of the alkane, and an alcohol acetyltransferase, which esterifies the resulting hydroxyl groups.
For instance, a biocatalytic system utilizing the monooxygenase AlkB from P. putida GPo1 can perform the initial oxidation of n-hexane. wur.nl By combining this with an esterification step, the diterminal oxidation of n-hexane can be significantly increased, leading to the formation of 1,6-diacetoxyhexane. wur.nl This strategy also helps to reduce the overoxidation of the intermediate alcohol to the corresponding carboxylic acid. wur.nl
In some systems, a two-stage approach has been developed where the synthesis of 1,6-diacetoxyhexane by an engineered E. coli strain is followed by hydrolysis to 1,6-hexanediol by a second engineered strain of P. putida. researchgate.net This demonstrates the modularity and potential for fine-tuning these biocatalytic pathways.
The following table presents data from a study on the biocatalytic production of 1,6-hexanediol precursors from n-hexane, highlighting the products formed in a two-stage biocatalytic process.
| Biocatalytic System | Substrate | Product(s) | Concentration (mM) |
| E. coli AlkBGTL-Atf1 | n-Hexane | 6-Hydroxyhexyl acetate and 1,6-diacetoxyhexane | 5.5 (total precursors) |
| Co-culture of E. coli AlkBGTL-Atf1 and P. putida KT2440 | n-Hexane | 1,6-Hexanediol, 1,6-diacetoxyhexane, 6-Hydroxyhexyl acetate | 1.9, 0.6, 1.6 |
This table is based on data from a two-stage synthesis of 1,6-hexanediol from n-hexane, showing the distribution of products. researchgate.net
Advanced Characterization Techniques for Hexane 1,2 Diol Acetates
Spectroscopic Analysis
Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the carbon skeleton, functional groups, and molecular mass of the hexane-1,2-diol acetates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR can map out the connectivity and chemical environment of individual atoms within a molecule.
Solution-state ¹H and ¹³C NMR are indispensable for verifying the synthesis of hexane-1,2-diol acetates. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of hexane-1,2-diyl diacetate , the protons on the carbons bearing the acetate (B1210297) groups (H-1 and H-2) are shifted significantly downfield compared to the parent diol. The H-2 proton, being secondary, would appear as a multiplet around 4.9-5.1 ppm. The two H-1 protons would appear as distinct multiplets between 4.0 and 4.3 ppm. A characteristic feature is the appearance of two sharp singlets, each integrating to 3 protons, for the chemically distinct methyl groups of the acetate functions, typically around 2.0-2.1 ppm. The remaining butyl chain protons appear further upfield, with the terminal methyl group resonating around 0.9 ppm.
For 2-hydroxyhexyl acetate , the structure is unsymmetrical. If acetylation occurs at the primary position (C-1), the H-1 protons would be shifted downfield to ~4.1 ppm, while the H-2 proton attached to the carbon with the remaining hydroxyl group would resonate at a higher field (~3.6 ppm) compared to the diacetate. If acetylation is at the secondary position (C-2), the H-2 proton would be significantly downfield (~4.8 ppm), while the H-1 protons on the carbon with the primary alcohol would be at a higher field (~3.5 ppm). A single acetate methyl signal would be observed around 2.0 ppm, and a broad, exchangeable signal for the hydroxyl proton (OH) would also be present.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide definitive evidence of ester formation. For both the mono- and diacetates, the carbonyl carbons (C=O) of the ester groups produce characteristic signals in the 170-171 ppm region. researchgate.net The carbons bonded to the ester oxygen (C-O) also have distinct chemical shifts, typically in the 65-75 ppm range. In hexane-1,2-diyl diacetate , two carbonyl signals and two C-O signals would confirm the presence of two distinct acetate groups. The acetate methyl carbons appear around 21 ppm. For 2-hydroxyhexyl acetate , only one carbonyl signal and one acetate methyl signal would be present. The carbons of the butyl chain appear in the aliphatic region of the spectrum (approx. 14-32 ppm). youtube.com
Predicted NMR Data for Hexane-1,2-diol Acetates
| Compound | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Hexane-1,2-diyl diacetate | CH₃ (butyl) | ~0.9 | ~13.9 |
| -(CH₂)₃- | ~1.3-1.6 | ~22.5, ~27.0, ~31.5 | |
| CH(OAc) | ~4.9-5.1 | ~71.0 | |
| CH₂(OAc) | ~4.0-4.3 | ~66.0 | |
| CH₃C=O | ~2.05, ~2.08 | ~20.8, ~20.9 | |
| C=O | - | ~170.5, ~170.8 | |
| 2-Hydroxyhexyl acetate (2-acetate) | CH₃ (butyl) | ~0.9 | ~14.0 |
| -(CH₂)₃- | ~1.3-1.5 | ~22.6, ~27.5, ~33.0 | |
| CH(OAc) | ~4.8 | ~74.0 | |
| CH₂(OH) | ~3.5 | ~65.5 | |
| CH₃C=O | ~2.1 | ~21.1 | |
| C=O | - | ~171.0 |
Variable-temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study chemical processes that are temperature-dependent, such as conformational changes or chemical exchange. nih.gov For hexane-1,2-diol acetates, VT-NMR can provide significant insight into their molecular flexibility and intermolecular interactions.
In the case of 2-hydroxyhexyl acetate , VT-NMR could be employed to study the dynamics of intramolecular hydrogen bonding between the free hydroxyl group and the carbonyl oxygen of the acetate group. At low temperatures, this interaction could become slow enough on the NMR timescale to cause distinct signals for bonded versus non-bonded conformers, or significant broadening and chemical shift changes in the OH and adjacent protons. researchgate.net Thermodynamic parameters (ΔH° and ΔS°) for these conformational equilibria can be determined from the changes in chemical shifts or coupling constants with temperature.
For both the mono- and diacetates, VT-NMR can be used to probe the rotational barriers around the C1-C2 and C-O bonds. As the temperature is lowered, the rotation around these bonds may slow, leading to the observation of distinct signals for different rotational isomers (rotamers). The temperature at which these signals coalesce can be used to calculate the energy barrier to rotation.
While solution-state NMR provides information about individual molecules dissolved in a solvent, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their bulk, solid form. nih.gov This technique is crucial for understanding properties like polymorphism (the existence of multiple crystalline forms), molecular packing, and the conformation of molecules in a crystal lattice. youtube.com
For hexane-1,2-diol acetates, which may be crystalline or amorphous solids at different temperatures, ssNMR can reveal structural details not accessible in solution. For instance, different polymorphs will give rise to different ssNMR spectra due to variations in intermolecular distances and crystal packing, which influence the chemical shifts. Furthermore, ssNMR can determine the conformation of the flexible hexyl chain in the solid state, which is often fixed in a single, low-energy arrangement. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The successful acetylation of 1,2-hexanediol (B41856) is readily confirmed by IR spectroscopy. The most prominent indicator is the appearance of a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This peak is typically found in the region of 1735-1750 cm⁻¹ . Another key absorption is the C-O stretching vibration of the ester group, which appears as a strong band in the 1200-1250 cm⁻¹ region.
For 2-hydroxyhexyl acetate , in addition to the ester peaks, a broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group will be present, typically centered around 3200-3500 cm⁻¹ . The absence of this broad O-H band and the presence of the strong ester carbonyl peak are clear indicators of the complete conversion to hexane-1,2-diyl diacetate . The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm⁻¹.
Characteristic IR Absorption Bands for Hexane-1,2-diol Acetates
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Applicable Compound(s) |
|---|---|---|---|
| O-H stretch (alcohol) | 3500 - 3200 | Broad, Strong | 2-Hydroxyhexyl acetate |
| C-H stretch (alkane) | 2960 - 2850 | Medium to Strong | Both |
| C=O stretch (ester) | 1750 - 1735 | Strong, Sharp | Both |
| C-O stretch (ester) | 1250 - 1200 | Strong | Both |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. chemguide.co.uk
For hexane-1,2-diyl diacetate (M.W. = 202.25 g/mol ), the molecular ion peak (M⁺) at m/z = 202 would be expected, though it may be of low intensity. A very common fragmentation pathway for acetates is the loss of an acetic acid molecule (CH₃COOH, 60 Da), leading to a prominent peak at m/z = 142 (M-60). A subsequent loss of a second acetic acid molecule could lead to a peak at m/z = 82. The acetyl cation (CH₃CO⁺) itself is a very stable fragment and typically gives a strong, often base, peak at m/z = 43 . libretexts.org
For 2-hydroxyhexyl acetate (M.W. = 160.21 g/mol ), the molecular ion peak would be at m/z = 160. Similar to the diacetate, it would readily lose a molecule of acetic acid via a McLafferty-type rearrangement, giving rise to a significant peak at m/z = 100 (M-60). Alpha-cleavage (cleavage of the bond adjacent to the functional group) is also common. For example, cleavage between C2 and C3 would yield fragments corresponding to the butyl radical loss. The base peak is also likely to be the acetyl cation at m/z = 43 . libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. libretexts.org This absorption corresponds to electronic transitions from a lower energy to a higher energy molecular orbital. libretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption are characteristic of a compound's chemical structure, particularly the presence of chromophores (light-absorbing groups). libretexts.org In the context of hexane-1,2-diol acetates, UV-Vis spectroscopy can be used to confirm the presence of certain functional groups and to determine the concentration of the compound in a solution. The technique is also employed to study how the absorption spectra of molecules are affected by the solvent environment. researchgate.netresearchgate.net
Chromatographic Analysis for Product Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of synthesized products and for determining the enantiomeric excess (ee) of chiral compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used technique for determining the purity of volatile compounds. libretexts.org By analyzing the retention time and peak area, the presence and relative amount of impurities can be determined. For chiral compounds like hexane-1,2-diol acetates, chiral GC is employed to separate and quantify the enantiomers. This is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. libretexts.org The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. libretexts.org
It is important to note that a single peak in a GC chromatogram does not always guarantee purity, as some isomers with very similar boiling points may co-elute. libretexts.org
Liquid Chromatography (LC and HPLC)
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and powerful technique for both purity assessment and enantiomeric excess determination. wiley-vch.demdpi.com For purity analysis, reversed-phase HPLC is commonly used to separate the target compound from any impurities.
For the determination of enantiomeric excess, chiral HPLC is the method of choice. nih.gov This involves the use of a chiral stationary phase, often based on polysaccharide derivatives, which allows for the separation of enantiomers. mdpi.com The mobile phase composition, flow rate, and temperature are optimized to achieve the best separation. wiley-vch.de By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the sample can be accurately determined. wiley-vch.de
Table 3: Chiral HPLC Conditions for Enantiomeric Excess Determination
| Column | Eluent | Flow Rate | Temperature | Compound | Reference |
| CHIRALPAK® AD-H | 2-propanol:hexane (B92381) = 30:70 | 1.0 mL/min | 20 °C | Ketone 19 | wiley-vch.de |
| CHIRALPAK® OD-H | 2-propanol:hexane = 40:60 | 1.0 mL/min | 20 °C | Ketone 5d | wiley-vch.de |
| CHIRALPAK® IA | 2-propanol | - | - | trans-diol 6 | wiley-vch.de |
| Lux Amylose-2 | water/acetonitrile/acetic acid 50/50/0.1 (v/v/v) | 1 mL/min | 20 °C | Dexketoprofen | mdpi.com |
Chiral Chromatography for Stereoisomer Separation
Chiral chromatography is an indispensable technique for the separation of enantiomers, which is critical for determining the enantiomeric purity of chiral molecules like the acetate derivatives of hexane-1,2-diol. The enantiomeric excess (ee) of chiral diols is often determined after their conversion to the corresponding diacetates, which can then be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). wiley-vch.de
Research Findings:
The separation of stereoisomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of diol acetates, polysaccharide-based and cyclodextrin-based CSPs are common.
In the context of separating diol diacetates, chiral GC is a powerful tool. For instance, the enantiomeric purity of 2,5-hexanediol (B147014) has been successfully determined by analyzing its diacetate derivative. wiley-vch.de This analysis employed a CP-Chirasil-Dex CB column, which is a type of cyclodextrin-based CSP. wiley-vch.de The typical methodology involves a temperature program to ensure optimal separation of the enantiomers. wiley-vch.de
While specific studies focusing solely on hexane-1,2-diol acetates are not prevalent, the methods used for similar compounds, such as other diol acetates and chiral esters, provide a clear framework for their analysis. High-performance liquid chromatography (HPLC) using chiral columns is also widely applied for the separation of various chiral drugs and their derivatives. nih.gov Columns like Chiralcel® and Chiralpak®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are frequently used under both normal-phase (NP) and reversed-phase (RP) conditions. nih.govnih.gov The choice of mobile phase, often a mixture of hexane/isopropanol or acetonitrile/water, is crucial for achieving effective separation. nih.govmdpi.com
Below is a table summarizing typical conditions used for the chiral separation of related compounds, which would be applicable for developing a method for hexane-1,2-diol acetates.
Table 1: Examples of Chiral Chromatography Conditions for Diol Derivatives and Related Compounds
| Analyte Type | Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |
|---|---|---|---|---|
| 2,5-Hexanediol Diacetate | GC | CP-Chirasil-Dex CB | Hydrogen carrier gas, temperature program (e.g., 70°C to 140°C) | wiley-vch.de |
| trans-1,2-Cyclohexanediol Acetates | GC | Cyclodextrin-based | Not specified | researchgate.net |
| Indane-1,2-diol | HPLC | Chiralcel IB N-5 | n-hexane/Isopropanol (95:5) | mdpi.com |
| Ketamine and Norketamine | HPLC | Chiralcel OD | n-hexane/Isopropanol (98:2, v/v) | nih.gov |
X-ray Crystallography for Molecular and Supramolecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. For complex molecules like diol acetates, it can unambiguously establish the stereochemistry and reveal intermolecular interactions, such as hydrogen bonding, that define the supramolecular structure. researchgate.net
Research Findings:
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the atomic positions are derived. researchgate.net This information is invaluable for confirming the absolute configuration of chiral centers determined by other means and for understanding structure-property relationships. nih.gov
The crystallographic data for a representative diacetylated compound is presented in the table below to illustrate the type of information obtained from an X-ray diffraction experiment.
Table 2: Crystallographic Data for (3S,12R,20R,24R)-3,12-diacetyl-20,24-epoxy-dammarane-3,12,25–triol–ethyl acetate (4/1)
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₄H₅₆O₆ ⋅ 0.25(C₄H₈O₂) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.17152(14) |
| b (Å) | 17.6728(3) |
| c (Å) | 23.1916(5) |
| Volume (ų) | 3349.18(11) |
Data sourced from reference researchgate.net.
Morphological Characterization Techniques (e.g., Scanning Electron Microscopy)
Morphological characterization techniques are used to study the macroscopic and microscopic form and structure of a material. For a chemical compound like hexane-1,2-diol acetate in its solid state, Scanning Electron Microscopy (SEM) is a key technique for visualizing its surface topography, crystal habit (shape), and particle size distribution.
Research Findings:
Specific studies detailing the morphological characterization of hexane-1,2-diol acetates using SEM are not widely reported in the scientific literature. However, the application of SEM to crystalline organic compounds is a standard practice in materials science and pharmaceutical development.
If hexane-1,2-diol acetate were to be analyzed by SEM, the technique would involve scanning the surface of the sample with a focused beam of electrons. The signals produced from the electron-sample interactions provide images that reveal:
Surface Topography: The texture and features on the surface of the crystals or particles.
Compositional Contrast: Differences in elemental composition across the sample can sometimes be visualized.
This information is particularly valuable in contexts where the physical properties of the solid material are important, such as in formulation science or for understanding its handling and processing characteristics.
Purification and Downstream Processing of Hexane 1,2 Diol Acetates
Extraction Methodologies
Liquid-liquid extraction (LLE) is a primary and crucial step in the workup of esterification reaction mixtures. Its main purpose is to perform a preliminary separation of the organic product from water-soluble impurities. Following the completion of the esterification reaction, the mixture is typically cooled and diluted with a water-immiscible organic solvent to facilitate phase separation.
Liquid-Liquid Extraction Optimization
The optimization of LLE aims to maximize the recovery of the hexane-1,2-diol acetates in the organic phase while efficiently removing impurities into the aqueous phase. Key parameters for optimization include the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-feed ratio, and the number of extraction stages. chromatographyonline.comelementlabsolutions.com
Solvent Selection: The ideal extraction solvent should have high solubility for the acetate (B1210297) esters and low solubility for the impurities. It must also be immiscible with water and have a relatively low boiling point to be easily removed in later stages. Solvents like ethyl acetate, diethyl ether, and dichloromethane are commonly used. economysolutions.in The choice is often guided by the polarity of the target esters.
pH Adjustment: The crude reaction mixture is acidic due to the catalyst and unreacted acetic acid. A key step in the LLE process is washing the organic phase with a basic aqueous solution, such as saturated sodium bicarbonate or sodium carbonate. scienceready.com.au This neutralizes the acidic catalyst and converts the residual acetic acid into its water-soluble salt (sodium acetate), which is then partitioned into the aqueous layer. reddit.com This is a critical step for removing acidic interfering components.
Washing Sequence: A typical optimized extraction protocol involves sequential washes:
Water Wash: An initial wash with water can remove the bulk of the unreacted hexane-1,2-diol.
Basic Wash: Washing with a saturated sodium bicarbonate solution neutralizes and removes acidic components. scienceready.com.au This is often repeated until no more carbon dioxide evolution is observed.
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed. This step helps to break up any emulsions and reduces the amount of dissolved water in the organic phase before the drying step.
The efficiency of the extraction is enhanced by using a high ratio of organic solvent to the initial aqueous sample, with ratios around 7:1 sometimes cited as a generic optimum, though the ideal ratio depends on the specific partition coefficients of the compounds. chromatographyonline.comelementlabsolutions.com
Interactive Data Table: Solvent Properties for LLE
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Water Solubility | Key Characteristics |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | 8.3 g/100 mL | Good solvency for esters, low toxicity. economysolutions.in |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | 6.9 g/100 mL | High volatility, highly flammable. economysolutions.in |
| Dichloromethane | 3.1 | 39.6 | 1.326 | 1.3 g/100 mL | Excellent solvency, denser than water. economysolutions.in |
| Hexane (B92381) | 0.1 | 69.0 | 0.655 | Insoluble | Non-polar, good for extracting non-polar impurities. economysolutions.in |
Chromatographic Separation Techniques
Following extraction and solvent removal, the crude product often contains a mixture of the desired hexane-1,2-diol diacetate, the partially reacted monoacetate, and any remaining unreacted hexane-1,2-diol. Chromatographic techniques are employed to separate these components based on their differential adsorption to a stationary phase.
Column Chromatography Procedures (Silica Gel, Flash, Open Column)
Normal-phase column chromatography using silica gel as the stationary phase is a highly effective method for separating the components of the mixture based on polarity. chromatorex.com The separation principle relies on the fact that more polar compounds adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel through the column faster.
The general order of elution from a silica gel column is:
Hexane-1,2-diol diacetate: Least polar, elutes first.
Hexane-1,2-diol monoacetate: Intermediate polarity, elutes second.
Hexane-1,2-diol: Most polar (due to two free hydroxyl groups), elutes last or is strongly retained on the column.
Procedure:
Column Packing: The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
Sample Loading: The concentrated crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.
Elution: A solvent system, known as the eluent or mobile phase, is passed through the column. For separating diol acetates, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is very common. researchgate.net
Flash vs. Open Column: Flash chromatography is a rapid form of column chromatography that uses positive pressure (from air or nitrogen) to force the solvent through the column more quickly, leading to faster and often better separations compared to traditional gravity-fed open columns.
Gradient Elution: To achieve optimal separation, a gradient elution technique is often employed. The purification starts with a low-polarity mobile phase (e.g., a high percentage of hexane) to elute the non-polar diacetate. The polarity of the mobile phase is then gradually increased by raising the percentage of the more polar solvent (e.g., ethyl acetate) to elute the monoacetate and finally the unreacted diol. biotage.comsynthace.comchromedia.org This allows for sharper peaks and more efficient separation than using a single-solvent mixture (isocratic elution). biotage.com
Interactive Data Table: Illustrative Gradient Elution Protocol for Hexane-1,2-diol Acetate Purification
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Fractions Collected | Expected Compound |
| 1. Equilibration | 95:5 | 2 Column Volumes | - | - |
| 2. Elution 1 | 95:5 | 4 Column Volumes | 1-10 | Hexane-1,2-diol diacetate |
| 3. Elution 2 | 80:20 | 4 Column Volumes | 11-20 | Hexane-1,2-diol monoacetate |
| 4. Elution 3 | 50:50 | 3 Column Volumes | 21-25 | Residual monoacetate / Unreacted diol |
| 5. Column Wash | 100% Ethyl Acetate | 2 Column Volumes | 26-30 | Highly polar impurities / Unreacted diol |
Strategies for Interfering Component Removal
The primary interfering components after an esterification reaction are the unreacted alcohol (hexane-1,2-diol), the unreacted carboxylic acid (acetic acid), and the acid catalyst.
Removal of Acetic Acid and Catalyst: As detailed in the liquid-liquid extraction section (5.1.1), these acidic components are effectively removed by washing the organic phase with a mild base like sodium bicarbonate solution. scienceready.com.au The resulting salts are highly soluble in water and are thus extracted from the product-containing organic layer.
Removal of Unreacted Hexane-1,2-diol: Due to its two hydroxyl groups, hexane-1,2-diol is significantly more polar than its acetate esters. This polarity difference is the basis for its removal.
Extraction: A significant portion of the unreacted diol can be removed during the aqueous washes in the LLE step, as it has some solubility in water.
Chromatography: The most effective method for removing residual diol is column chromatography, as described in section 5.2.1. The diol adsorbs very strongly to the silica gel and will elute much later than the mono- and di-acetate esters, allowing for a clean separation. A patent for purifying 1,2-alkanediols describes a process of mixing the crude diol with n-hexane and water, where odor components are transferred to the hexane layer and the diol is extracted into the aqueous layer, demonstrating the utility of partitioning to remove impurities. google.com
Distillation and Rectification Procedures
Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For high-boiling point compounds like diol acetates, distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition, which can occur at the high temperatures required for boiling at atmospheric pressure. synthace.comgoogleapis.com
Vacuum distillation lowers the boiling point of compounds, enabling them to vaporize at a lower, safer temperature. biotage.com This technique is suitable for the final purification of the diacetate ester after it has been separated from the non-volatile diol by chromatography. It can also potentially separate the monoacetate from the diacetate, provided their boiling points are sufficiently different.
The process involves heating the liquid in a distillation flask connected to a vacuum source and a condenser. The more volatile component vaporizes first, travels to the condenser where it is cooled back into a liquid, and is collected in a receiving flask. A patent describing the purification of 1,3-propanediol suggests that vacuum distillation is preferably conducted at an absolute pressure of about 0.1 to 30 kPa, with bottoms temperatures between 140 to 190°C, to minimize product degradation. googleapis.com Similar conditions would be applicable to hexane-1,2-diol acetates.
Interactive Data Table: Estimated Boiling Points of Hexane-1,2-diol and its Acetates at Various Pressures
| Compound | Boiling Point at 760 mmHg (°C) | Estimated Boiling Point at 10 kPa (~75 mmHg) (°C) | Estimated Boiling Point at 1 kPa (~7.5 mmHg) (°C) |
| Hexane-1,2-diol | 223-224 | ~145 | ~110 |
| Hexane-1,2-diol monoacetate | > 250 (est.) | ~165 | ~130 |
| Hexane-1,2-diol diacetate | > 280 (est.) | ~185 | ~150 |
Note: Boiling points for acetates are estimates based on structurally similar compounds. Actual values require experimental determination. Calculations can be approximated using a pressure-temperature nomograph. sigmaaldrich.com
Post-Synthetic Treatments for Purity Enhancement
After the primary purification steps of extraction, chromatography, and/or distillation, further treatments may be applied to enhance the final purity of the hexane-1,2-diol acetates and remove trace impurities.
Final Washing and Drying: If the product is not distilled, the combined, purified organic fractions from chromatography are typically washed again with water and brine to remove any residual water-soluble impurities. The organic solution is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water. acs.orgnih.gov The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the final pure product.
Treatment with Adsorbents: To remove trace-level impurities, particularly those that contribute to color or odor, the purified ester can be treated with an adsorbent material like activated carbon. optimachem.commdpi.comseplite.com The product is dissolved in a suitable solvent and stirred with a small amount of the adsorbent. The adsorbent binds the impurities onto its surface and is then removed by filtration. This method is effective for removing non-volatile, often colored, byproducts. A patent related to purifying esters suggests that treatment with activated clay or activated carbon can yield an ester of high purity. google.com Similarly, patents for purifying the parent 1,2-hexanediol (B41856) often focus on removing trace odor-causing impurities, a principle applicable to its esters. google.compatsnap.comgoogle.com
Metal Borohydride Treatment for Impurity Removal
In the synthesis of hexane-1,2-diol acetates, residual impurities from the preceding manufacturing stages of 1,2-hexanediol can be carried over. These impurities often include carbonyl compounds such as aldehydes and ketones, which can impart undesirable odors and affect the final product's quality and stability. A common and effective method for the removal of these carbonyl impurities is the treatment with metal borohydrides. This purification step leverages the selective reducing properties of these reagents to convert the problematic carbonyl compounds into their corresponding alcohols, which are typically less volatile and have a higher boiling point, facilitating their separation during downstream processing.
The choice of a metal borohydride, most commonly sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), is predicated on its mild reducing nature. khanacademy.org Under controlled conditions, these reagents exhibit high chemoselectivity, readily reducing aldehydes and ketones while leaving the desired ester functional groups of the hexane-1,2-diol acetates intact. masterorganicchemistry.com This selectivity is crucial for preserving the integrity of the final product.
The treatment process generally involves introducing a small quantity of the metal borohydride to the crude hexane-1,2-diol acetate mixture. The reaction is typically conducted at a low temperature to manage the exothermic nature of the reduction and to further enhance selectivity. Following the reduction of the carbonyl impurities, the newly formed alcohols and any unreacted reagents can be separated from the purified acetate esters through subsequent distillation steps.
Detailed Research Findings
While specific research articles detailing the purification of hexane-1,2-diol acetates with metal borohydrides are not prevalent in publicly accessible literature, the methodology is well-established for the purification of the parent compound, 1,2-hexanediol. khanacademy.org Patents detailing the purification of 1,2-hexanediol describe a process to remove odor-causing impurities, which are understood to be primarily residual carbonyl compounds from its synthesis. khanacademy.org This process is directly applicable to the purification of its acetate derivatives due to the inertness of the ester group to the borohydride reagent under the specified conditions.
In a typical industrial application, crude 1,2-hexanediol is treated with an alkali metal borohydride. khanacademy.org The process involves the addition of the borohydride to the crude product, followed by a period of stirring at a controlled low temperature to ensure the complete reduction of impurities. khanacademy.org Subsequently, the purified product is recovered via distillation under reduced pressure. khanacademy.org
For the purification of hexane-1,2-diol acetates, a similar procedure would be followed. The crude acetate ester, containing residual aldehyde or ketone impurities, would be treated with a catalytic amount of sodium borohydride. The selective reduction of the carbonyl impurities to their corresponding alcohols would proceed without affecting the acetate ester groups. The resulting mixture would then be subjected to vacuum distillation to separate the high-purity hexane-1,2-diol acetates from the higher-boiling alcohol byproducts.
The following tables represent typical, albeit illustrative, data for such a purification process, based on the principles of borohydride reductions and data from analogous purifications of 1,2-hexanediol. khanacademy.org
Table 1: Process Parameters for Metal Borohydride Treatment of Crude Hexane-1,2-diol Monoacetate
| Parameter | Value |
| Starting Material | Crude Hexane-1,2-diol Monoacetate |
| Purity of Starting Material | ~98.5% |
| Key Impurity | Residual Aldehydes (e.g., Hexanal) |
| Treatment Reagent | Sodium Borohydride (NaBH₄) |
| Reagent Concentration | 0.1 - 0.3% (w/w) |
| Reaction Temperature | 10 - 25 °C |
| Reaction Time | 6 - 12 hours |
| Post-treatment Step | Vacuum Distillation |
Table 2: Illustrative Impurity Profile Before and After Sodium Borohydride Treatment
| Compound | Concentration Before Treatment (ppm) | Concentration After Treatment (ppm) | Removal Efficiency (%) |
| Hexanal | 500 | < 10 | > 98% |
| Other C4-C6 Aldehydes | 300 | < 5 | > 98% |
| Ketonic Impurities | 200 | < 5 | > 97% |
| Hexane-1,2-diol Monoacetate | 98.5% | > 99.8% | - |
Supramolecular Interactions and Co Crystallization Phenomena Involving Hexane 1,2 Diol and Acetic Acid
Hydrogen Bonding Networks in Diol and Acid Systems
Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in the structure and properties of many chemical and biological systems. In systems containing diols and carboxylic acids, such as hexane-1,2-diol and acetic acid, intricate hydrogen-bonding networks are established.
Hexane-1,2-diol possesses two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. drugbank.comci.guide Similarly, acetic acid has a carboxylic acid group (-COOH) that can also donate and accept hydrogen bonds. libretexts.org The presence of multiple hydrogen bonding sites on each molecule allows for the formation of extended networks.
The interaction between the diol and acid can be more favorable than the self-association of the individual components. For instance, acetic acid is known to form dimeric species in the liquid state through two hydrogen bonds. libretexts.org However, the presence of a diol can disrupt this self-association in favor of diol-acid hydrogen bonds.
Table 1: Hydrogen Bonding Capabilities of Hexane-1,2-diol and Acetic Acid
| Compound | Formula | Functional Group(s) | Hydrogen Bond Donor Sites | Hydrogen Bond Acceptor Sites |
| Hexane-1,2-diol | C6H14O2 | Hydroxyl (-OH) | 2 | 2 |
| Acetic Acid | CH3COOH | Carboxylic Acid (-COOH) | 1 | 2 |
Co-Crystal Formation and Structural Characterization
The strong and directional nature of hydrogen bonding between hexane-1,2-diol and acetic acid can facilitate the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, in this case, primarily hydrogen bonds. nih.gov The formation of a co-crystal is a testament to the principle that the heteromeric interactions (between the diol and the acid) are stronger and more stable than the homomeric interactions (diol-diol or acid-acid). nih.gov
The preparation of co-crystals can be achieved through various methods, including solution evaporation, grinding, and slurry techniques. nih.govnih.gov In the case of a hexane-1,2-diol and acetic acid system, dissolving stoichiometric amounts of both components in a suitable solvent and allowing the solvent to evaporate slowly could lead to the formation of co-crystals.
Structural characterization of these co-crystals is essential to understand the precise arrangement of the molecules in the crystal lattice. Techniques such as single-crystal X-ray diffraction are powerful tools for determining the three-dimensional structure, including bond lengths, bond angles, and the specific hydrogen-bonding motifs. Other analytical methods like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy can also be used to confirm the formation of a new crystalline phase and to study its thermal properties and vibrational characteristics, which are influenced by the hydrogen bonding network.
Host-Guest Chemistry and Inclusion Complexes
While the primary interaction between hexane-1,2-diol and acetic acid is the formation of a co-crystal, the principles of host-guest chemistry can also be considered. Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. whiterose.ac.uk In certain supramolecular assemblies, one component might form a cavity or a channel-like structure that can accommodate the other component.
Given the linear nature of hexane-1,2-diol, it is less likely to form a well-defined cavity on its own. However, through self-assembly driven by hydrogen bonding, networks of hexane-1,2-diol and acetic acid could potentially create channels or pockets within the crystal lattice that entrap molecules of one of the components or even solvent molecules. The study of such inclusion complexes would involve determining the stoichiometry of the host-guest assembly and characterizing the interactions that stabilize the complex. The formation of these complexes is often driven by a combination of forces, including hydrogen bonding, van der Waals forces, and sometimes hydrophobic interactions. whiterose.ac.uk
Influence of Intermolecular Interactions on Material Properties
The supramolecular arrangement of hexane-1,2-diol and acetic acid, dictated by their intermolecular interactions, has a profound impact on the resulting material's physical and chemical properties. The formation of a co-crystal leads to a new material with properties that are distinct from those of the individual components.
Key properties that are influenced include:
Melting Point: The melting point of a co-crystal is typically different from the melting points of the pure components. The stability of the co-crystal lattice, which is a function of the strength of the intermolecular interactions, will determine its melting temperature.
Solubility: The aqueous solubility of the co-crystal can be significantly different from that of the individual diol and acid. This is a critical parameter in various applications, including pharmaceuticals, where enhanced solubility can lead to improved bioavailability. nih.gov
Mechanical Properties: The arrangement of molecules in the crystal lattice and the strength of the hydrogen bonds will affect the material's hardness, brittleness, and elasticity.
Thermal Stability: The thermal stability of the co-crystal, as determined by techniques like thermogravimetric analysis (TGA), will depend on the energy of the supramolecular interactions.
The ability to tune these properties by controlling the supramolecular assembly through co-crystallization highlights the importance of understanding the fundamental intermolecular interactions between hexane-1,2-diol and acetic acid.
Computational Chemistry and Molecular Modeling Studies
Molecular Modeling of Diol-Acetate Structures and Interactions
Molecular modeling techniques are employed to explore the three-dimensional structures of hexane-1,2-diol and its acetate (B1210297) derivative, as well as the non-covalent interactions that govern their behavior in various environments. These studies are crucial for understanding the conformational landscape and the intermolecular forces at play.
Detailed Research Findings: Studies on diols using methods like Density Functional Theory (DFT) have explored their conformational equilibrium. nih.gov For vicinal diols such as hexane-1,2-diol, the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups is a key area of investigation. Computational analyses, including quantum mechanical and topological approaches like the Atoms in Molecules (AIM) theory, suggest that while longer-chain diols can form stable intramolecular hydrogen bonds, vicinal diols are less likely to do so. nih.gov Instead, their preferred conformations are dictated by a balance of steric effects and the potential for intermolecular hydrogen bonding with other molecules, such as acetic acid or a solvent.
When hexane-1,2-diol and acetic acid interact, or upon formation of the subsequent ester (hexane-1,2-diol monoacetate), a variety of intermolecular forces are established. Molecular mechanics and molecular dynamics (MD) simulations can model these interactions. The primary interactions are hydrogen bonds, where the hydroxyl groups of the diol can act as both donors and acceptors with the carboxyl group of acetic acid. After esterification, the remaining free hydroxyl group on the diol moiety and the carbonyl oxygen of the ester group become key sites for hydrogen bonding.
Computational methods such as Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis are used to quantify these interactions. researchgate.net NBO analysis can identify and characterize the specific donor-acceptor interactions that constitute hydrogen bonds, while Hirshfeld analysis helps visualize and quantify intermolecular contacts in a molecular crystal, providing insights into packing and stability. researchgate.net
| Computational Method | Type of Information Provided | Relevance to Hexane-1,2-Diol and Acetic Acid System |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Dynamic behavior, conformational changes, solvent effects, and interaction pathways over time. | Models the approach and binding of acetic acid to hexane-1,2-diol in a solution, revealing preferred interaction sites. |
| Density Functional Theory (DFT) | Optimized geometries, interaction energies, and electronic properties of isolated molecules and complexes. nih.gov | Calculates the stable conformations of hexane-1,2-diol and the binding energy of the diol-acid complex. |
| Atoms in Molecules (AIM) | Topological analysis of electron density to identify and characterize chemical bonds, including hydrogen bonds. nih.gov | Confirms the presence and strength of intermolecular hydrogen bonds between the diol and acid. |
| Natural Bond Orbital (NBO) Analysis | Detailed analysis of charge transfer, hyperconjugation, and donor-acceptor interactions within and between molecules. researchgate.net | Quantifies the strength of hydrogen bonds and other stabilizing orbital interactions in the diol-acetate system. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of hexane-1,2-diol and acetic acid, which in turn dictate their reactivity. researchgate.net These calculations provide a map of the electron distribution and orbital energies.
Detailed Research Findings: Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For hexane-1,2-diol, the HOMO is typically localized on the oxygen atoms of the hydroxyl groups. For acetic acid, the LUMO is primarily located on the carbonyl carbon atom. The energy gap between the HOMO of the diol and the LUMO of the acid is a critical indicator of the feasibility of the esterification reaction; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecular surface. For acetic acid, the MEP shows a region of strong negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the acidic hydrogen and the carbonyl carbon. For hexane-1,2-diol, negative potential is concentrated around the hydroxyl oxygens, while the hydroxyl hydrogens are sites of positive potential. This mapping clearly identifies the nucleophilic sites (hydroxyl oxygens of the diol) and electrophilic sites (carbonyl carbon of the acid) that are central to the esterification reaction. Analyses like the Fukui function can further quantify the local reactivity at each atomic site. researchgate.net
| Molecule | Property | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|---|
| Hexane-1,2-diol | HOMO Energy | -7.5 eV | Indicates electron-donating capability (nucleophilicity) of hydroxyl groups. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. | |
| HOMO-LUMO Gap | 9.0 eV | Relates to chemical stability and low reactivity in the absence of a reaction partner. | |
| Acetic Acid | HOMO Energy | -8.0 eV | Energy level of the highest-energy electrons. |
| LUMO Energy | -0.5 eV | Indicates high electron-accepting capability (electrophilicity) at the carbonyl carbon. | |
| HOMO-LUMO Gap | 7.5 eV | A smaller gap compared to the diol suggests higher reactivity. |
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry allows for the detailed simulation of the chemical reaction pathway for the esterification of hexane-1,2-diol with acetic acid. This analysis helps to elucidate the reaction mechanism, identify intermediates, and characterize the transition states that connect them.
Detailed Research Findings: The acid-catalyzed esterification (Fischer-Speier reaction) is a well-established mechanism that computational studies can model with high accuracy. chemguide.co.uk The simulation begins with the protonation of the carbonyl oxygen of acetic acid by a catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. The next step is the nucleophilic attack by one of the hydroxyl oxygens of hexane-1,2-diol on the protonated carbonyl carbon. This forms a tetrahedral intermediate.
Following this, a proton transfer occurs, typically from the attacking hydroxyl group to one of the other oxygen atoms. The final steps involve the elimination of a water molecule to reform the carbonyl double bond and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, hexane-1,2-diol monoacetate. chemguide.co.uk
Transition state theory is used to locate the highest energy structure along each step of the reaction coordinate. These transition states represent the energy barriers (activation energies) that must be overcome for the reaction to proceed. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. These simulations can confirm which step is the rate-determining step—often the nucleophilic attack or the dehydration step—and how factors like stereochemistry at the C2 position of the diol might influence the reaction rate. researchgate.net
| Reaction Step | Description | Computational Focus |
|---|---|---|
| 1. Protonation | The carbonyl oxygen of acetic acid is protonated by the acid catalyst. | Modeling the interaction with the catalyst; calculating the stability of the protonated species. |
| 2. Nucleophilic Attack | A hydroxyl group of hexane-1,2-diol attacks the electrophilic carbonyl carbon. | Calculating the activation energy of the first transition state (TS1). This is often the rate-determining step. |
| 3. Proton Transfer | A proton is transferred from the newly added hydroxyl group to an existing one, forming a good leaving group (-OH₂⁺). | Mapping the potential energy surface for intramolecular or solvent-assisted proton transfer. |
| 4. Dehydration | A molecule of water is eliminated from the tetrahedral intermediate. | Calculating the activation energy of the second transition state (TS2) for water loss. |
| 5. Deprotonation | The protonated ester is deprotonated, regenerating the catalyst. | Modeling the final step to yield the neutral ester and regenerated catalyst. |
Prediction of Spectroscopic Parameters and Conformational Preferences
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Detailed Research Findings: Conformational analysis is the first step in predicting spectroscopic properties. By rotating the single bonds in hexane-1,2-diol and its acetate ester, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For each stable conformer, spectroscopic parameters can be calculated. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of all significant conformers.
For ¹H and ¹³C NMR spectroscopy, computational methods can predict the chemical shifts of each nucleus. researchgate.netresearchgate.net These calculations are based on determining the magnetic shielding tensor for each atom in the presence of an external magnetic field. The predicted shifts are then compared to a reference compound (e.g., TMS) and can be used to assign peaks in an experimental spectrum. spectrabase.comnih.gov
For IR spectroscopy, calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. Each peak in an IR spectrum corresponds to a specific type of molecular vibration, such as the O-H stretch of the alcohol, the C=O stretch of the ester, or the C-O stretch. Comparing the computed vibrational frequencies with experimental IR spectra helps to confirm the structure of the synthesized ester and identify characteristic functional groups. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement. nih.gov
| Spectroscopic Technique | Parameter | Typical Predicted Value (DFT) | Typical Experimental Value |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch Frequency | ~1760-1780 cm⁻¹ (unscaled) | ~1735-1750 cm⁻¹ |
| O-H Stretch Frequency | ~3500-3700 cm⁻¹ (unscaled) | ~3200-3600 cm⁻¹ (broad) | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) Chemical Shift | ~170-175 ppm | ~170-172 ppm |
| Carbinol Carbon (CH-O) Chemical Shift | ~65-75 ppm | ~68-73 ppm | |
| ¹H NMR Spectroscopy | Proton on Carbinol Carbon (CH-O) Chemical Shift | ~3.5-4.5 ppm | ~3.6-4.2 ppm |
Reaction Engineering and Process Optimization for Hexane 1,2 Diol Acetylation
The acetylation of hexane-1,2-diol to produce valuable acetate (B1210297) esters is a process where reaction engineering and optimization play a critical role in achieving high efficiency, selectivity, and economic viability. This section details the key parameters that are manipulated to enhance the synthesis, from fundamental reaction conditions to large-scale industrial considerations.
Emerging Research Directions and Future Perspectives
Green Chemistry Principles in Hexane-1,2-diol Esterification
The application of green chemistry principles to the esterification of hexane-1,2-diol is pivotal for creating environmentally benign and economically viable processes. mun.casciepub.com The goal is to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. sciepub.com Key principles being actively explored in this context include:
Waste Prevention and Atom Economy : Traditional esterification methods often use an excess of one reactant to drive the reaction equilibrium, leading to waste. Green approaches focus on developing highly selective catalysts and reaction conditions that maximize the conversion of reactants into the desired ester product, thereby improving atom economy. snu.ac.kr
Use of Safer Chemicals and Solvents : Research is moving away from hazardous and corrosive homogeneous acid catalysts like sulfuric acid. sciepub.commdpi.com The focus is on benign catalysts and reducing the use of volatile organic solvents. mun.canih.gov Solvent-free systems or the use of greener solvents like ionic liquids or supercritical fluids are being investigated. scielo.brrsc.org
Design for Energy Efficiency : Many esterification processes require significant energy input for heating. sciepub.com The development of highly active catalysts that function under mild conditions (lower temperature and pressure) is a key objective. nih.gov Advanced systems like microwave-assisted synthesis and continuous flow reactors can also improve energy efficiency. rsc.orgresearchgate.net
Use of Renewable Feedstocks : While hexane-1,2-diol is traditionally derived from petroleum sources, there is growing interest in producing diols from renewable biomass. wikipedia.orgacs.orggoogle.com For instance, processes are being developed to synthesize 1,6-hexanediol (B165255) from cellulose-derived intermediates, which aligns with the goal of a sustainable chemical industry. acs.org
Catalysis over Stoichiometric Reagents : The shift from stoichiometric reagents to recyclable catalysts is a cornerstone of green esterification. snu.ac.kr Solid acid catalysts and immobilized enzymes are preferred as they are easily separated from the reaction mixture and can be reused over multiple cycles, reducing waste and cost. sciepub.commdpi.comderpharmachemica.com
Development of Novel Catalytic Systems (e.g., Heterogeneous, Immobilized)
The catalyst is central to the efficiency and sustainability of the esterification process. Significant research is dedicated to moving beyond traditional homogeneous catalysts to more advanced systems.
Heterogeneous Catalysts
Solid acid catalysts offer numerous advantages, including ease of separation, reusability, reduced corrosion, and environmental friendliness. mdpi.com Various materials are being explored for the esterification of diols and related compounds.
Ion-Exchange Resins : Acidic resins like Amberlyst-15 have been successfully used as catalysts for esterification. sciepub.commdpi.com They are effective but can have thermal stability limitations. mdpi.com Modified resins, incorporating Lewis acids like ZnCl₂, have shown enhanced catalytic activity in the esterification of acetic acid, demonstrating that a balance of Brønsted and Lewis acidity can be beneficial. rsc.org
Zeolites : These microporous aluminosilicates can act as shape-selective catalysts. However, their small pore size can be a limitation for reactions involving larger molecules. mdpi.com
Supported Metal Oxides : Catalytic systems such as tungstated zirconia (WOₓ/ZrO₂) and cobalt oxide on a nitrogen-doped carbon support (Co₃O₄–N@C) have proven effective for oxidative esterification under mild conditions. acs.org These catalysts are stable, reusable, and can utilize molecular oxygen as a benign oxidant. acs.org
| Catalyst Type | Example | Key Findings for Esterification | Reference |
|---|---|---|---|
| Ion-Exchange Resin | Amberlyst-15 | Effective for synthesizing banana oil (isoamyl acetate); can be recycled. | sciepub.com |
| Modified Resin | Zn/A15 | Showed excellent catalytic activity for esterification of acetic acid, related to the balance between Lewis and Brønsted acid strength. | rsc.org |
| Supported Metal Oxide | Co₃O₄–N@C | Active and selective for direct oxidative esterification of various alcohols in good to excellent yields using O₂ as the oxidant. | acs.org |
| Functionalized Ionic Liquid | Double SO₃H-functionalized ILs | High catalytic activity and reusability in the esterification of glycerol (B35011) with acetic acid, even at low catalyst loadings. | rsc.org |
Immobilized Biocatalysts
Enzymes, particularly lipases, are gaining prominence as catalysts for ester synthesis due to their high selectivity, mild operating conditions, and minimal by-product formation. scielo.brmdpi.com Immobilizing the enzyme on a solid support enhances its stability and allows for easy recovery and reuse, making the process more cost-effective. derpharmachemica.comnih.gov
Mechanism : Lipases catalyze esterification via a "ping-pong bi-bi" mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. researchgate.netnih.govmdpi.com
Supports : Various materials, including nylon, celite, and hydrophobic resins, have been used to immobilize lipases for ester synthesis in organic solvents like hexane (B92381). derpharmachemica.comnih.govresearchgate.net
Applications : Immobilized lipases have been used to synthesize a wide range of esters, from short-chain flavor esters to long-chain wax esters. nih.govresearchgate.net While challenges remain, particularly regarding enzyme inhibition by short-chain alcohols and acids, research continues to optimize these biocatalytic systems. mdpi.com
Advanced Reaction Systems (e.g., Continuous Flow, Microreactors)
To intensify esterification processes, researchers are moving from traditional batch reactors to advanced continuous systems that offer superior control, efficiency, and safety.
Continuous Flow Reactors
In a continuous flow system, reactants are continuously pumped through a tube or channel, often containing a packed bed of a heterogeneous catalyst. This approach offers several benefits:
Enhanced Safety and Scalability : The small reactor volume at any given time minimizes the risk associated with hazardous reactions or exothermic events. rsc.orgresearchgate.net Scaling up is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).
Microreactors
Microreactors are a subset of continuous flow systems with channels in the sub-millimeter range. Their extremely high surface-to-volume ratio provides significant advantages:
Exceptional Heat and Mass Transfer : This allows for precise temperature control, which is crucial for highly exothermic reactions, and rapid mixing of reactants, accelerating reaction rates. researchgate.netmdpi.comnih.gov
Rapid Kinetics and High Conversion : In microreactors, esterification reactions can achieve very high conversions in extremely short residence times. For instance, the esterification of 2-ethyl hexanoic acid reached 99.3% conversion in just 30 seconds at room temperature without a catalyst. researchgate.net This demonstrates the potential for process intensification. mdpi.commdpi.com
| Reaction System | Reaction Example | Key Performance Metric | Reference |
|---|---|---|---|
| Microreactor | Esterification of 2-ethyl hexanoic acid with ethanol | 99.3% conversion after 30 seconds at 25°C (catalyst-free). | researchgate.net |
| Continuous Flow (Coil Reactor) | mCPBA-mediated selective epoxidation of an alkene | ≥90% conversion within a residence time of ~10 minutes. | nih.gov |
| Continuous Flow (Vortex Fluidic Device) | Synthesis of di-carboxylate esters | Yields up to 90% with a residence time of 3.25 minutes or less. | rsc.org |
| Microreactor | Synthesis of Butyl Levulinate | 89.19% conversion with a space time of 2 minutes at 60°C. | mdpi.com |
Integration with Biotransformation Processes for Value-Added Products
A frontier in sustainable chemistry is the integration of biocatalytic steps to convert simple, renewable feedstocks into valuable chemical building blocks like diols, which can then be esterified. The biotransformation of n-alkanes, such as n-hexane, is a promising route.
Whole-Cell Biocatalysis : Genetically engineered microorganisms, like Escherichia coli and Pseudomonas putida, are being developed to perform selective oxidation of n-alkanes. researchgate.netresearchgate.net These biocatalysts can express monooxygenase enzymes (like AlkB) that introduce hydroxyl groups at the terminal positions of the alkane chain. researchgate.netoc-praktikum.de
One-Pot Oxidation and Esterification : A significant breakthrough is the creation of engineered microbes that not only oxidize the alkane but also perform a subsequent esterification step in situ. By co-expressing an alkane monooxygenase and an alcohol acetyltransferase (Atf1), researchers have converted n-hexane directly into mono- and di-acetate esters of 1,6-hexanediol. researchgate.netwur.nl This one-pot reaction prevents the overoxidation of the alcohol to carboxylic acids and dramatically increases the yield of the desired diol esters. researchgate.netwur.nl
Process Overview : In a typical process, an engineered E. coli strain expressing both oxidation and esterification enzymes is used. The n-hexane substrate is converted first to 1-hexanol, then to hexyl acetate (B1210297). The monooxygenase can then act on the other end of the molecule, leading to 6-hydroxy hexyl acetate and finally 1,6-diacetoxyhexane (B1581304). wur.nl This methodology has been shown to increase diterminal oxidation of n-hexane up to 92 mol%. researchgate.net
| Organism | Process | Substrate | Key Product(s) | Reported Yield/Titer | Reference |
|---|---|---|---|---|---|
| Engineered E. coli | One-pot diterminal oxidation and esterification | n-Hexane | 1,6-diacetoxyhexane, 6-hydroxy hexyl acetate | 9.20 mM 1,6-diacetoxyhexane; 91 mol% of product had two terminal hydroxy groups. | wur.nl |
| Engineered P. putida and E. coli | Two-stage biocatalysis | n-Hexane | 1,6-Hexanediol | 5 mM 1,6-hexanediol produced. | researchgate.net |
| Engineered P. putida | Optimized esterase-deficient strain | Hexyl acetate | 6.9 mM 6-hydroxy hexyl acetate and diacetoxyhexane. | researchgate.net |
Utilization in Sustainable Materials Science
The esters derived from hexane-1,2-diol and acetic acid are valuable not only as end products but also as monomers for the synthesis of advanced, sustainable materials. The primary application in this field is the creation of polyesters.
Polyester Synthesis : Polyesters are polymers formed through repeated ester linkages. mdpi.comnih.gov The diacetate of hexane-1,2-diol can react with a dicarboxylic acid, or conversely, hexane-1,2-diol itself can react with a dicarboxylic acid (or its derivative like acetic anhydride) in a polycondensation reaction to form a polyester. wikipedia.orgnih.gov
Green Polymer Chemistry : The use of biocatalysis, specifically with lipases, for polymerization is a key area of green polymer chemistry. nih.govnih.gov Lipase-catalyzed polymerization can proceed under mild conditions and exhibits high selectivity, leading to well-defined polymer structures with potentially novel properties. nih.govnih.gov This enzymatic route is a green alternative to traditional metal-catalyzed polymerization, which often requires high temperatures and can lead to metal contamination in the final product. mdpi.com
Bio-based Polymers : By combining the biotransformation of renewable feedstocks into diols (as described in 9.4) with green esterification and polymerization methods, it becomes possible to create fully bio-based polyesters. These materials can contribute to a circular economy by reducing reliance on fossil fuels and potentially offering improved biodegradability, depending on the final polymer structure.
Q & A
Basic: What analytical methods are recommended for quantifying acetic acid in multicomponent mixtures?
Methodological Answer:
Gas chromatography (GC) is widely used due to its sensitivity for volatile organic acids like acetic acid. For example, GC can separate acetic acid from other volatiles (e.g., ethanol, ethyl acetate) using polar capillary columns and flame ionization detection (FID). Semi-quantitative analysis of acetic acid in wine matrices has been validated using GC with detection limits <1 ppm . For non-volatile mixtures, high-performance liquid chromatography (HPLC) with UV detection at 210 nm or refractive index detection is suitable, particularly when paired with ion-exchange columns to resolve carboxylic acids.
Table 1: Comparison of Analytical Methods for Acetic Acid
| Method | Sensitivity | Matrix Compatibility | Key Limitations |
|---|---|---|---|
| GC-FID | ~0.1 ppm | Volatile mixtures | Requires derivatization for non-volatile matrices |
| HPLC-UV | ~1 ppm | Aqueous/organic solutions | Interference from UV-absorbing contaminants |
| Titration | ~0.01 M | Bulk solutions | Low specificity in complex mixtures |
Basic: How can hexane-1,2-diol be synthesized with high regioselectivity?
Methodological Answer:
Anti-dihydroxylation of alkenes using in situ-generated peroxyacetic acid is a robust method. For example, olefins treated with peroxyacetic acid (generated from acetic acid and hydrogen peroxide) yield vicinal diols like hexane-1,2-diol with >90% regioselectivity under mild conditions (25°C, 12 h). The reaction mechanism involves epoxidation followed by acid-catalyzed ring opening, with acetic acid acting as both solvent and proton donor . Purification is achieved via fractional distillation or silica gel chromatography using ethyl acetate/hexane eluents .
Basic: What purification strategies are effective for isolating hexane-1,2-diol from reaction byproducts?
Methodological Answer:
Hexane-1,2-diol’s hydrophilicity complicates isolation from polar byproducts. A two-step approach is recommended:
Liquid-liquid extraction : Use dichloromethane to remove non-polar impurities.
Column chromatography : Employ silica gel with a gradient eluent (e.g., 70:30 to 50:50 ethyl acetate/hexane) to separate diols from residual acids or salts . For large-scale purification, vacuum distillation (bp 223–224°C) is effective but requires careful temperature control to avoid decomposition .
Advanced: How can stereochemical outcomes be controlled during diol synthesis?
Methodological Answer:
Racemic hexane-1,2-diol (±)-forms are common in free-radical dihydroxylation. To resolve enantiomers:
- Chiral catalysts : Sharpless asymmetric dihydroxylation with OsO₄ and cinchona alkaloid ligands achieves >90% enantiomeric excess (ee) for specific substrates .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation via hydrolysis .
- Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) with ethanol/water mobile phases for analytical-scale separations .
Advanced: How should researchers address data gaps in toxicological profiles of hexane-1,2-diol?
Methodological Answer:
When toxicological data are limited (e.g., carcinogenicity), use read-across approaches with structural analogs:
- 1,2-Pentanediol (CAS 5343-92-0): Prioritize due to similar chain length and metabolic pathways (hepatic oxidation to oxalic acid) .
- QSAR modeling : Predict toxicity endpoints (e.g., acute oral toxicity) using software like OECD Toolbox, validated against short-chain glycols .
- In vitro assays : Perform Ames tests for mutagenicity and HepG2 cell assays for hepatotoxicity to supplement analog data .
Advanced: How to resolve contradictions in reactivity data for acetic acid-mediated esterification?
Methodological Answer:
Contradictory esterification rates may arise from water content or catalytic impurities. Mitigation strategies include:
- Kinetic studies : Compare reaction rates under anhydrous vs. hydrous conditions (e.g., glacial acetic acid vs. aqueous acetic acid) .
- Catalyst screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (ZnCl₂) to identify optimal conditions for specific substrates .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track carbonyl group consumption and identify side reactions .
Advanced: What factors influence the stability of acetic acid-diol esters under physiological conditions?
Methodological Answer:
Esters like 3-chloropropane-1,2-diol fatty acid derivatives hydrolyze in vivo, releasing toxic metabolites. Stability studies should:
- Simulate physiological pH : Incubate esters in phosphate buffers (pH 2–7.4) at 37°C, monitoring hydrolysis via LC-MS .
- Assess enzymatic cleavage : Use pancreatic lipase to evaluate esterase-mediated degradation .
- Thermal stability : Conduct accelerated stability testing (40–60°C) to model long-term storage .
Advanced: How to optimize reaction conditions for diol synthesis using design of experiments (DOE)?
Methodological Answer:
DOE can identify critical parameters (temperature, catalyst loading, solvent ratio):
- Central composite design : Vary acetic acid concentration (10–30%), H₂O₂ equivalents (1–3 eq.), and time (6–24 h) .
- Response surface modeling : Correlate variables with diol yield and purity. For hexane-1,2-diol, optimal conditions are 20% acetic acid, 2 eq. H₂O₂, and 12 h .
- Scale-up verification : Validate models in pilot reactors (>1 L) with real-time monitoring of exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
